TLR7/8 agonist 4 hydroxy-PEG6-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TLR7/8 agonist 4 hydroxy-PEG6-acid: is a compound used primarily in the synthesis of antibody-drug conjugates (ADCs). It consists of TLR7/8 agonist 4 and a hydroxy-PEG6-acid linker . This compound is significant in the field of targeted cancer therapy due to its role in enhancing the delivery of cytotoxic agents to cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TLR7/8 agonist 4 hydroxy-PEG6-acid involves the conjugation of TLR7/8 agonist 4 with hydroxy-PEG6-acid. The specific synthetic routes and reaction conditions are proprietary and often involve multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes stringent quality control measures to meet the standards required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: TLR7/8 agonist 4 hydroxy-PEG6-acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
Chemistry: In chemistry, TLR7/8 agonist 4 hydroxy-PEG6-acid is used as a building block for the synthesis of complex molecules, particularly in the development of ADCs .
Biology: In biological research, the compound is used to study the activation of toll-like receptors (TLR7 and TLR8), which play a crucial role in the immune response .
Medicine: In medicine, this compound is utilized in the development of targeted cancer therapies. ADCs synthesized using this compound have shown promise in delivering cytotoxic agents specifically to cancer cells, minimizing damage to healthy tissues .
Industry: In the pharmaceutical industry, the compound is used in the large-scale production of ADCs, which are essential for targeted cancer treatments .
Mechanism of Action
Molecular Targets and Pathways: TLR7/8 agonist 4 hydroxy-PEG6-acid exerts its effects by activating toll-like receptors 7 and 8 (TLR7 and TLR8). These receptors are part of the innate immune system and play a critical role in recognizing pathogens and initiating immune responses . The activation of TLR7 and TLR8 leads to the production of cytokines and the activation of immune cells, which can enhance the body’s ability to target and destroy cancer cells .
Comparison with Similar Compounds
TLR7/8 agonist 4 hydroxy-PEG10-acid: Similar in structure but with a longer PEG linker.
TLR7/8 agonist 4 hydroxy-PEG4-acid: Similar in structure but with a shorter PEG linker.
Uniqueness: TLR7/8 agonist 4 hydroxy-PEG6-acid is unique due to its specific PEG6 linker, which provides an optimal balance between solubility and stability. This balance is crucial for the effective delivery of ADCs to target cells .
Properties
Molecular Formula |
C33H52N6O8 |
---|---|
Molecular Weight |
660.8 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[4-(4-amino-2-butyl-3H-imidazo[4,5-c]quinolin-8-yl)piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C33H52N6O8/c1-2-3-4-29-36-31-27-25-26(5-6-28(27)35-33(34)32(31)37-29)39-10-8-38(9-11-39)12-14-43-16-18-45-20-22-47-24-23-46-21-19-44-17-15-42-13-7-30(40)41/h5-6,25H,2-4,7-24H2,1H3,(H2,34,35)(H,36,37)(H,40,41) |
InChI Key |
LVMCECBSCGTIKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(N1)C(=NC3=C2C=C(C=C3)N4CCN(CC4)CCOCCOCCOCCOCCOCCOCCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.